2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of ethyl acetate with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, reducing the time and cost associated with batch processing .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-methylisoxazol-3-yl)acetamide
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide is unique due to its specific structural features, such as the presence of an ethoxy group and an oxazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C8H12N2O3/c1-3-12-5-8(11)9-7-4-6(2)13-10-7/h4H,3,5H2,1-2H3,(H,9,10,11) |
InChI Key |
YDZNRIGRPYLPCZ-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=NOC(=C1)C |
Canonical SMILES |
CCOCC(=O)NC1=NOC(=C1)C |
solubility |
22.8 [ug/mL] |
Origin of Product |
United States |
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